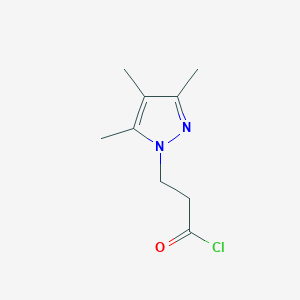

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride

Description

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoyl chloride is a specialized acyl chloride derivative featuring a trimethyl-substituted pyrazole moiety attached to a propanoyl chloride backbone. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing the 3,4,5-trimethylpyrazole group into target molecules via nucleophilic acyl substitution. Its synthesis typically involves the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂), though steric and electronic factors from the pyrazole substituents may influence reaction efficiency and byproduct formation . Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL playing a critical role in resolving molecular geometries .

Properties

IUPAC Name |

3-(3,4,5-trimethylpyrazol-1-yl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-6-7(2)11-12(8(6)3)5-4-9(10)13/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINHBVVXUQCUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCC(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride typically involves the reaction of 3,4,5-trimethyl-1H-pyrazole with propanoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid.

Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazides.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane . The major products formed depend on the specific nucleophile used in the reaction.

Scientific Research Applications

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoyl chloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules . This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and synthetic challenges of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride can be contextualized by comparing it to related acyl chlorides and heterocyclic derivatives. Below is a detailed analysis:

Reactivity with Nucleophiles

Acyl chlorides are highly reactive toward nucleophiles due to the electrophilic carbonyl carbon. However, bulky substituents near the reactive site can impede this reactivity. For example:

- Acetyl chloride (CH₃COCl) : Exhibits rapid hydrolysis due to minimal steric hindrance.

- 2-Furoyl chloride (C₄H₃OCOCl) : The electron-withdrawing furan ring enhances electrophilicity but conjugation slightly stabilizes the intermediate.

- This effect is analogous to observations in , where bulky tert-butyl groups led to unexpected dimerization instead of acyl chloride formation .

Stability and Handling

Acyl chlorides are moisture-sensitive, but substituents modulate stability:

- Simple acyl chlorides (e.g., benzoyl chloride) : Rapid hydrolysis in humid environments.

- Bulky or electron-donating substituents : Compounds like 3,5-di-tert-butylbenzoyl chloride exhibit enhanced stability due to steric shielding of the carbonyl group.

- This compound: The methyl groups on the pyrazole may provide moderate steric protection, though the electron-donating nature of the pyrazole ring could slightly destabilize the acyl chloride moiety.

Structural Insights

Crystallographic data for similar compounds (e.g., pyrazole-containing acyl chlorides) often rely on programs like SHELXL for refinement. For instance, the trimethylpyrazole group’s planarity and bond angles can be compared to those in 3,5-dimethyl-1H-pyrazole-1-propanoyl chloride, highlighting how methyl substitution affects molecular conformation .

Data Table: Key Properties of Comparable Acyl Chlorides

| Compound Name | Substituent | Reactivity (Hydrolysis) | Stability | Steric Hindrance | Notable Features |

|---|---|---|---|---|---|

| Acetyl chloride | Methyl | Very high | Low | Low | Baseline reactivity |

| 2-Furoyl chloride | Furan ring | Moderate | Moderate | Moderate | Conjugation stabilizes intermediate |

| 3,5-Di-tert-butylbenzoyl chloride | tert-Butyl groups | Low | High | High | Steric shielding dominates |

| This compound | Trimethylpyrazole | Moderate-High | Moderate | High | Balanced steric/electronic effects |

Research Findings and Challenges

- Unexpected byproducts : As demonstrated in , sterically congested substrates can undergo redox or dimerization pathways under standard SOCl₂ conditions. This underscores the need for meticulous optimization in synthesizing the target compound .

Biological Activity

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride is a compound with significant potential in biological applications, particularly in medicinal chemistry. Its structure includes a pyrazole moiety, which is known for various biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic implications.

- Molecular Formula : C₉H₁₃ClN₂O

- Molecular Weight : 200.67 g/mol

- CAS Number : 1171357-80-4

- MDL Number : MFCD12028140

- Hazard Classification : Irritant .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves standard organic reactions that yield derivatives with varying biological activities. The structural modifications on the pyrazole ring significantly influence its pharmacological properties. For instance, compounds with different substituents at the A-ring position exhibit varying levels of antiproliferative activity against cancer cell lines .

Antiproliferative Effects

Research indicates that compounds related to this compound display moderate to potent antiproliferative activity. For example:

- IC₅₀ Values : A related compound (7k) exhibited IC₅₀ values between 0.076 and 0.12 μM against human cancer cell lines such as SGC-7901, A549, and HT-1080 .

This suggests that modifications in the pyrazole structure can enhance its effectiveness as an anticancer agent.

The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, similar to the action of combretastatin A-4 (CA-4), a known anticancer agent. Computational studies suggest that binding occurs at the colchicine site on microtubules, indicating a potential pathway for therapeutic intervention .

Case Studies

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 7k | SGC-7901 | 0.076 | Tubulin inhibition |

| 7k | A549 | 0.12 | Tubulin inhibition |

| CA-4 | Various | 0.016–0.035 | Tubulin inhibition |

These results highlight the promising nature of pyrazole derivatives in cancer therapy.

Toxicology and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound is classified as an irritant; thus, appropriate safety measures should be taken during handling and experimentation .

Future Directions

The ongoing research into pyrazole derivatives indicates a growing interest in their potential applications in treating various cancers and possibly other diseases characterized by abnormal cell proliferation. Future studies should focus on:

- In vivo Studies : Assessing the efficacy and safety in animal models.

- Mechanistic Studies : Further elucidating the pathways involved in its biological activity.

- Structure Optimization : Modifying the molecular structure to enhance potency and reduce toxicity.

Q & A

Basic: What are the key synthetic challenges in preparing 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride, and how can they be addressed methodologically?

Answer:

The primary challenge lies in the reactivity of the acyl chloride group, which is prone to hydrolysis and side reactions. A robust method involves using thionyl chloride (SOCl₂) to convert the corresponding carboxylic acid precursor (e.g., 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid) under anhydrous conditions. Key steps include:

- Drying reagents: Pre-dry solvents (e.g., dichloromethane) over molecular sieves.

- Controlled temperature: Maintain 0–5°C during reaction to minimize decomposition.

- Work-up: Remove excess SOCl₂ via rotary evaporation under reduced pressure.

Unexpected redox side reactions (e.g., oxidative coupling) may occur if phenolic impurities are present, as observed in analogous systems .

Advanced: How can competing redox pathways during acyl chloride synthesis be systematically analyzed?

Answer:

Redox side reactions (e.g., dimerization or quinone formation) may arise when electron-rich aromatic groups (e.g., hindered phenols) are present in the precursor. To diagnose and mitigate these:

- TLC/GC-MS monitoring: Track reaction progress and identify byproducts early.

- Electrochemical analysis: Use cyclic voltammetry to assess redox potentials of intermediates.

- Additive screening: Introduce radical scavengers (e.g., BHT) or adjust stoichiometry of SOCl₂.

Evidence from similar systems shows that oxidative coupling of phenolic groups under SOCl₂ can dominate over acyl chloride formation, necessitating precursor purification .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm substitution patterns on the pyrazole ring and acyl chloride functionality. Key shifts:

- Pyrazole methyl groups: δ ~2.1–2.5 ppm (¹H).

- Acyl chloride carbonyl: δ ~170–175 ppm (¹³C).

- IR spectroscopy: Validate acyl chloride C=O stretch at ~1800 cm⁻¹.

- Computational metrics: Use DFT calculations (e.g., B3LYP/6-31G*) to predict hydrogen bond donor/acceptors and polar surface area, as shown in physicochemical data tables .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural assignment. Key steps:

- Crystallization: Optimize solvent (e.g., EtOAc/hexane) to grow diffraction-quality crystals.

- Refinement tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and hydrogen bonding networks .

- Validation: Cross-check torsion angles (e.g., pyrazole-propionyl linkage) against computational models to identify deviations caused by steric effects.

Basic: What are the stability considerations for handling and storing this compound?

Answer:

- Moisture sensitivity: Store under inert gas (Ar/N₂) at −20°C in sealed, desiccated vials.

- Thermal stability: Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (typically >100°C for acyl chlorides).

- Incompatibilities: Avoid protic solvents (e.g., alcohols) and amines to prevent nucleophilic substitution .

Advanced: How can reaction kinetics inform the design of acylation protocols with this reagent?

Answer:

- Stopped-flow NMR: Monitor real-time acylation rates with nucleophiles (e.g., amines).

- Activation energy calculation: Use Arrhenius plots to optimize temperature (e.g., room temp vs. reflux).

- Solvent effects: Compare rates in polar aprotic (e.g., DMF) vs. nonpolar solvents.

Data from analogous acryloyl chlorides suggest that electron-withdrawing groups on the pyrazole ring enhance electrophilicity, accelerating acylation .

Basic: How can impurities from incomplete chlorination be quantified and removed?

Answer:

- HPLC-DAD: Use a C18 column (ACN/H₂O gradient) to separate unreacted carboxylic acid and acyl chloride.

- Extractive work-up: Wash with cold NaHCO₃ to remove acidic impurities.

- Recrystallization: Use hexane/EtOAc to isolate pure product .

Advanced: What strategies resolve contradictions in biological activity data for pyrazole-acyl chloride derivatives?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial assays) may stem from hydrolysis or reactivity differences. Mitigation includes:

- Stability profiling: Assess compound integrity in assay media via LC-MS.

- Prodrug design: Stabilize acyl chloride via in situ activation (e.g., using Hünig’s base).

- Structure-activity relationship (SAR): Compare substituent effects on the pyrazole ring using molecular docking .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of HCl vapors.

- PPE: Acid-resistant gloves (e.g., nitrile) and goggles.

- Spill management: Neutralize with saturated NaHCO₃ solution .

Advanced: How can machine learning predict novel reactivity patterns for this acyl chloride?

Answer:

- Dataset curation: Compile kinetic data from analogous reactions (e.g., Friedel-Crafts acylations).

- Feature selection: Train models on electronic parameters (Hammett σ) and steric bulk (Taft constants).

- Validation: Cross-check predictions with experimental screening (e.g., high-throughput robotics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.